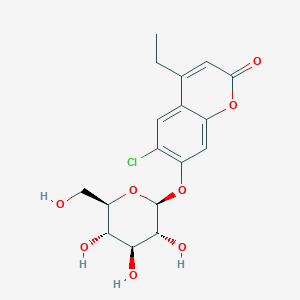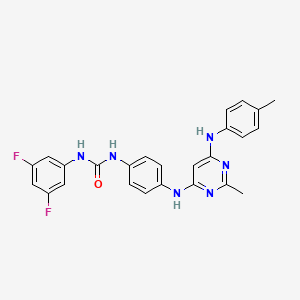![molecular formula C21H26N4O4S B11304476 1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11304476.png)
1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolan ring, a pyrazole moiety, and a piperidine carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide involves multiple steps, starting with the preparation of the thiolan ring and the pyrazole moiety. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of these rings. The final step involves the coupling of the pyrazole moiety with the piperidine carboxamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography, is also crucial to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted aromatic compounds. These products can be further utilized in various applications, depending on the desired properties.
Applications De Recherche Scientifique
1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-chlorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide: Similar structure with a chlorine substituent.
1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide: Similar structure with a fluorine substituent.
Uniqueness
The uniqueness of 1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide lies in its specific substituents and the resulting biological activity. The presence of the methyl group on the aromatic ring may enhance its interaction with certain molecular targets, leading to distinct biological effects compared to its analogs.
Propriétés
Formule moléculaire |
C21H26N4O4S |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
1-[1-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazole-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N4O4S/c1-14-2-4-15(5-3-14)19-12-18(23-25(19)17-8-11-30(28,29)13-17)21(27)24-9-6-16(7-10-24)20(22)26/h2-5,12,16-17H,6-11,13H2,1H3,(H2,22,26) |
Clé InChI |
LMUALYREVFXCQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)N4CCC(CC4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-7-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11304406.png)
![6,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11304415.png)
![2-[(2-chlorobenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11304420.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11304421.png)

![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11304428.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11304431.png)
![3-Phenethyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11304444.png)
![2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11304451.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B11304456.png)
![4-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11304470.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11304472.png)
